
6-Chloro-2-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, specifically, is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinazoline ring, along with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylquinazolin-4-amine can be achieved through various methods, including:
Aza-reaction: This involves the coupling of aniline and ethyl glyoxalate, followed by cyclization to form the quinazoline ring.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper can be used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and yield by providing energy to the reaction mixture.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase to another, thereby increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation reactions: The amine group at the 4th position can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Oxidation products: Quinazoline N-oxides.
Reduction products: Dihydroquinazolines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of quinazoline, including 6-chloro-2-methylquinazolin-4-amine, exhibit significant anticancer properties. Studies have shown that compounds with a quinazoline backbone can inhibit the growth of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from quinazoline structures have demonstrated IC50 values in the low micromolar range, indicating their potency as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. In particular, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained suggest that these compounds could serve as potential candidates for developing new antibacterial agents .
Anti-inflammatory Effects
There is emerging evidence that quinazoline derivatives possess anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them attractive for further research in treating inflammatory diseases. Preliminary studies indicate that this compound could inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Quinazoline Core : Initial reactions involve the condensation of 2-amino benzamide with appropriate carbonyl compounds.
- Chlorination : The introduction of chlorine at the 6-position is achieved through electrophilic aromatic substitution.
- Final Amine Formation : Subsequent steps involve reduction processes to yield the final amine product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives, including this compound, revealed significant cytotoxic effects against HepG2 and MCF-7 cell lines. The study highlighted the structure-activity relationship (SAR) that contributed to enhanced anticancer activity, paving the way for further development of targeted therapies in oncology .
Case Study 2: Antimicrobial Screening
In a pharmacological evaluation involving various microbial strains, derivatives of this compound were tested for their antibacterial efficacy. Results indicated that certain modifications to the quinazoline structure improved antimicrobial activity significantly, suggesting potential applications in treating resistant bacterial infections .
Data Summary Table
Application Area | Activity Type | Notable Findings |
---|---|---|
Anticancer | Cytotoxicity | Effective against HepG2 & MCF-7 cell lines |
Antimicrobial | Bacterial Inhibition | Active against Staphylococcus aureus |
Anti-inflammatory | Cytokine Modulation | Potential for treating inflammatory diseases |
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 6-Chloro-2-methylquinazolin-4-amine.
2-Methylquinazoline: Lacks the chlorine atom at the 6th position.
6-Chloroquinazoline: Lacks the methyl group at the 2nd position.
Uniqueness
This compound is unique due to the specific combination of a chlorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
SXNSVNVGMNFBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.